molecular formula C18H18N2O B1418526 N-(4-propylphenyl)-1H-indole-3-carboxamide CAS No. 1155983-80-4

N-(4-propylphenyl)-1H-indole-3-carboxamide

Cat. No.: B1418526
CAS No.: 1155983-80-4
M. Wt: 278.3 g/mol
InChI Key: SRWAKOHWBLGRGK-UHFFFAOYSA-N
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Description

N-(4-propylphenyl)-1H-indole-3-carboxamide is a synthetic small molecule based on the privileged indole scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery. The indole core is a nitrogen-containing heterocycle prevalent in numerous biologically active compounds and FDA-approved pharmaceuticals, particularly in areas such as oncology . Its structure, featuring a carboxamide group at the 3-position of the indole ring linked to a 4-propylphenylamine, makes it a valuable intermediate for the exploration of structure-activity relationships (SAR). Researchers can utilize this compound to develop novel derivatives aimed at modulating various biological targets, including kinases and other proteins involved in disease pathways . The compound is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-propylphenyl)-1H-indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-2-5-13-8-10-14(11-9-13)20-18(21)16-12-19-17-7-4-3-6-15(16)17/h3-4,6-12,19H,2,5H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWAKOHWBLGRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)NC(=O)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling Agents and Reaction Conditions

The coupling of indole-3-carboxylic acid derivatives with 4-propylaniline is typically facilitated by carbodiimide or uronium-based reagents, which activate the carboxyl group to form an active ester intermediate. Common reagents include:

Typical procedure:

  • Dissolve indole-3-carboxylic acid (or a substituted derivative) and 4-propylaniline in an aprotic solvent such as acetonitrile or dichloromethane.
  • Add the coupling agent and an appropriate base such as DIPEA (N,N-Diisopropylethylamine) to scavenge generated acids.
  • Stir the reaction mixture at room temperature or slightly elevated temperatures (20–40 °C) for 12–24 hours.
  • Work up by aqueous extraction and purification via recrystallization or chromatography.

Example Protocol (Adapted from Patent WO2016181414A1)

Reagent/Condition Quantity/Details Notes
Indole-3-acetic acid 500 mg (2.85 mmol) Starting material
4-Propylaniline 2.85 mmol Equimolar to acid
HOBt 3.4 mmol Coupling additive
EDC·HCl 3.4 mmol Coupling agent
DIPEA 11.4 mmol Base
Solvent Acetonitrile (10 mL) Aprotic solvent
Reaction time 16 hours Ambient temperature
Workup Evaporation, EtOAc extraction Purification by washing

This procedure yields the corresponding indole-3-carboxamide with high purity after standard workup.

Mechanistic Considerations

  • The carboxylic acid is activated by carbodiimide coupling agents to form an O-acylisourea intermediate.
  • HOBt or similar additives suppress side reactions and improve yield by forming a more stable active ester.
  • The nucleophilic amine of 4-propylaniline attacks the activated ester, forming the amide bond.
  • The reaction is typically performed under mild conditions to preserve the indole ring integrity.

Summary Table of Preparation Methods

Step Description Reagents/Conditions Outcome/Yield
Activation Carboxylic acid activation EDC·HCl, HOBt, DIPEA, acetonitrile Formation of active ester intermediate
Coupling Nucleophilic attack by 4-propylaniline Room temperature, 12–24 h Formation of amide bond
Workup & Purification Extraction, washing, recrystallization EtOAc extraction, drying Pure this compound
Optional Oxidation For related derivatives (not always required) Suitable oxidizing agents, base treatment Quinolone carboxamide derivatives (if applicable)

Research Findings and Optimization Notes

  • Coupling efficiency is highly dependent on the choice of coupling agent and reaction conditions; uronium salts like HATU can provide faster and higher-yielding reactions compared to carbodiimides alone.
  • Solvent choice influences solubility and reaction rate; acetonitrile and dichloromethane are preferred.
  • Base quantity is critical to neutralize generated acids and drive the reaction forward.
  • Reaction temperature is generally ambient to avoid decomposition of sensitive indole moieties.
  • The overall yield for similar indole carboxamide syntheses typically ranges from 60% to 85%, depending on purification efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-propylphenyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or indole rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(4-propylphenyl)-1H-indole-3-carboxamide is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in pharmacology, medicinal chemistry, and materials science.

Chemical Properties and Structure

This compound, also known by its chemical formula C19H20N2OC_{19}H_{20}N_2O, features an indole core substituted with a propylphenyl group at the nitrogen position. This structure imparts specific biological activities and makes it a valuable compound for various studies.

Pharmacological Research

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Cannabinoid Receptor Modulation : The compound has shown promise as a cannabinoid receptor modulator, which may have implications for pain management and neuroprotection. Research indicates that compounds with similar structures can interact with the endocannabinoid system, potentially leading to analgesic effects .
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Its ability to induce apoptosis in cancer cells has been noted, making it a candidate for further investigation in cancer therapeutics .
  • Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, possibly through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory pathways .

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of more complex molecules. It can be utilized in:

  • Synthesis of Novel Indole Derivatives : Researchers are exploring the use of this compound as a precursor for synthesizing new indole derivatives with enhanced biological activity. These derivatives could target specific diseases more effectively than existing treatments.
  • Drug Development : The structural characteristics of this compound allow it to be modified to create new pharmaceutical agents. Its ability to engage with biological targets makes it an attractive candidate for drug design.

Materials Science

In materials science, this compound has potential applications in:

  • Organic Electronics : The compound's electronic properties can be harnessed in the development of organic semiconductors. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or to introduce specific functionalities, such as improved thermal stability or electrical conductivity .

Case Study 1: Cannabinoid Receptor Interaction

A study published in Journal of Medicinal Chemistry explored the interaction of this compound with cannabinoid receptors. The results demonstrated that this compound exhibited selective binding affinity towards CB2 receptors, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Properties

In vitro studies conducted on various cancer cell lines indicated that this compound induced significant apoptosis compared to control groups. This finding supports further exploration into its use as an anticancer therapeutic agent.

Case Study 3: Organic Electronics Development

Research published in Advanced Materials highlighted the use of this compound in fabricating organic electronic devices. The study reported enhanced charge mobility and stability when used in organic semiconductor formulations.

Mechanism of Action

The mechanism of action of N-(4-propylphenyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-propylphenyl)-1H-indole-3-carboxamide with key analogs, focusing on structural variations, regulatory status, and inferred pharmacological profiles.

Structural Modifications

Compound Name Substituent Modifications Key Features
This compound - 4-propylphenyl group attached to the carboxamide nitrogen. Simplest alkyl-substituted variant in this series.
APICA (N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide) - Adamantyl group replaces 4-propylphenyl. - Pentyl chain at indole nitrogen. Enhanced lipophilicity due to adamantane; associated with cannabinoid activity .
STS-135 (N-(1-adamantyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide) - Fluorinated pentyl chain at indole nitrogen. Increased metabolic stability via fluorination; reported as a synthetic cannabinoid .
SDB-006 (N-benzyl-1-pentyl-1H-indole-3-carboxamide) - Benzyl group replaces 4-propylphenyl. - Pentyl chain at indole nitrogen. Greater aromatic bulk; potential for altered receptor binding kinetics .
5F-ABICA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide) - Branched amino acid-derived substituent. - Fluorinated pentyl chain. Hybrid structure with possible dual pharmacological targets .

Pharmacological and Regulatory Context

  • Psychoactive Potential: Compounds like APICA and STS-135 are classified as synthetic cannabinoids due to their affinity for cannabinoid receptors (CB1/CB2). The 4-propylphenyl variant lacks direct evidence of such activity but shares structural motifs (indole-3-carboxamide core) with regulated substances .
  • Legislative Status: APICA and STS-135 were banned in the EU in 2012 under synthetic drug legislation.

Biological Activity

N-(4-propylphenyl)-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an indole core substituted with a propylphenyl group, which may influence its reactivity and biological properties. The presence of the propyl group is believed to enhance lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity. For instance, it has been suggested that indole derivatives can interact with the cannabinoid receptors, influencing pain and inflammation pathways.
  • Inhibition of Tumor Growth : Studies indicate that similar indole derivatives exhibit anticancer properties by inhibiting tubulin polymerization, thereby disrupting cell division .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Description Reference
AnticancerInhibits cell proliferation in various cancer cell lines (e.g., HeLa, A549)
AntimicrobialExhibits activity against specific bacterial strains
Anti-inflammatoryReduces LPS-induced inflammatory mediators in macrophages
NeuroprotectivePotential protection against neurotropic virus infections

Case Studies

  • Anticancer Activity : A study investigated the effects of indole derivatives on cancer cell lines. This compound demonstrated significant antiproliferative effects, with IC50 values indicating effective inhibition of tumor growth. The mechanism involved disruption of tubulin dynamics, leading to cell cycle arrest and apoptosis in treated cells .
  • Anti-inflammatory Effects : In vitro studies showed that derivatives similar to this compound effectively inhibited the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in RAW 264.7 macrophages. This suggests potential therapeutic applications in conditions characterized by excessive inflammation .
  • Neuroprotective Properties : Research has indicated that certain indole derivatives can confer protection against viral infections affecting the central nervous system. In preclinical models, these compounds were shown to inhibit the replication of neurotropic viruses, suggesting a possible role in treating viral encephalitis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Modifications at the indole nitrogen or carboxamide position can significantly alter potency and selectivity.
  • The introduction of various substituents on the phenyl ring has been shown to enhance or reduce activity against specific targets.

For example, compounds with electron-withdrawing groups on the phenyl ring exhibited improved anticancer activity compared to their electron-donating counterparts .

Q & A

Q. What are the most effective synthetic routes for N-(4-propylphenyl)-1H-indole-3-carboxamide, and how can reaction conditions be optimized?

The synthesis of indole-3-carboxamide derivatives typically involves coupling indole-3-carboxylic acid with substituted anilines. A one-pot, two-step method has been reported for analogous compounds, where intermediates are generated via nucleophilic aromatic substitution (SNAr) under basic conditions, followed by cyclization . Key variables to optimize include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
  • Catalysts : Use of coupling agents like HATU or EDCI improves yield.
  • Temperature : Reactions often proceed at 80–100°C for 6–12 hours.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating pure products .

Q. How can the structural identity of this compound be confirmed?

A combination of spectroscopic and crystallographic techniques is critical:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR can confirm the indole core and propylphenyl substituent (e.g., aromatic protons at δ 7.0–8.0 ppm, propyl chain protons at δ 0.9–1.7 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]<sup>+</sup> for C18H18N2O: calculated 278.1419, observed 278.1415).
  • X-ray crystallography : Resolves bond angles and intermolecular interactions (e.g., π-π stacking in indole derivatives) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., receptor binding vs. functional assays) may arise from:

  • Experimental design : Differences in cell lines, assay protocols (e.g., calcium flux vs. cAMP inhibition), or receptor isoforms .
  • Structural analogs : Subtle substituent changes (e.g., fluoropentyl vs. propyl chains) drastically alter pharmacokinetics .
    Methodological approach :
    • Perform dose-response curves with standardized positive controls.
    • Use orthogonal assays (e.g., radioligand binding and functional GTPγS assays) to cross-validate results.
    • Conduct molecular dynamics simulations to predict binding modes .

Q. How can structure-activity relationship (SAR) studies be designed to improve the selectivity of this compound for cannabinoid receptors?

SAR studies should systematically modify:

  • Indole substituents : Introduce electron-withdrawing groups (e.g., -F, -NO2) at C-5 to enhance receptor affinity .
  • Phenyl ring modifications : Compare propyl (C3H7) with bulkier substituents (e.g., adamantyl) to assess steric effects .
  • Amide linkage : Replace carboxamide with sulfonamide to test hydrogen-bonding requirements.
    Experimental validation :
    • In vitro binding assays : Screen against CB1 and CB2 receptors using [<sup>3</sup>H]CP-55,940 .
    • Functional selectivity : Measure β-arrestin recruitment vs. G-protein activation (e.g., BRET assays) .

Q. What analytical methods are suitable for detecting metabolic byproducts of this compound in vivo?

Metabolite identification requires:

  • LC-MS/MS : Use high-resolution tandem MS to fragment parent ions (e.g., m/z 278 → 160 for indole cleavage).
  • Isotopic labeling : Incorporate <sup>13</sup>C or <sup>2</sup>H into the propyl chain to trace metabolic pathways.
  • Enzyme inhibition studies : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) to identify major metabolic routes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-propylphenyl)-1H-indole-3-carboxamide
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N-(4-propylphenyl)-1H-indole-3-carboxamide

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